4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Description
Properties
IUPAC Name |
4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-3-4(5)6(8)9-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDDKYNFBJOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC2C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable oxidizing agent to form the oxirane ring, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization of Alcohols: Using 2,2-dimethyl-1,3-propanediol with oxidizing agents to form the oxirane ring.
- Catalytic Methods: Employing specific catalysts under controlled temperature and pressure to enhance yield and purity.
Industrial Production
In industrial contexts, production may involve large-scale batch processes or continuous flow systems to optimize efficiency while maintaining quality control standards.
Chemistry
4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one serves as a crucial building block in organic synthesis:
- Reagent in Organic Reactions: Utilized in various organic transformations due to its reactive oxirane ring.
- Intermediate in Complex Molecule Synthesis: It aids in the construction of more complex organic structures.
Biology
The compound's unique structural features make it a subject of interest in biochemical research:
- Enzyme Interaction Studies: Investigated for its potential to interact with enzymes and influence metabolic pathways.
- Biological Activity Research: Explored for possible biological effects, including antimicrobial properties.
Industry
In industrial applications, this compound is valuable:
- Specialty Chemicals Production: Employed in the synthesis of polymers and resins.
- Material Science Applications: Its reactivity allows for the development of novel materials with tailored properties.
A recent study demonstrated the synthesis of derivatives from 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one and their evaluation for biological activity against various pathogens. The results indicated promising antimicrobial properties against gram-positive bacteria, highlighting its potential in medicinal chemistry.
Case Study 2: Industrial Application
In an industrial setting, a scalable synthesis process was developed that allowed for efficient production of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one on a large scale while maintaining high purity levels essential for specialty chemical applications.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to participate in various chemical reactions. This reactivity is often exploited in synthetic chemistry to form new bonds and create complex structures. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Heteroatom Analogs: Oxygen vs. Nitrogen
Functional Group Analogs: Ketone Position and Substituents
Key Research Findings
- Synthetic Methods : Rhodium(II) carboxamidate catalysts achieve >90% enantioselectivity in cyclopropanation, outperforming other transition metals .
- Natural Occurrence : 5-Isopropylbicyclo[3.1.0]hexan-2-one is isolated from carrots and Artemisia species, suggesting ecological roles in plant defense .
Critical Analysis of Structural Effects
- Substituent Position : 4,4-Dimethyl groups induce greater steric hindrance than 6,6-dimethyl analogs, affecting reaction kinetics .
- Heteroatom Influence : Oxygen-containing analogs (oxabicyclo) are more polar than nitrogen-containing (azabicyclo) variants, impacting solubility and bioactivity .
- Ring Strain : The [3.1.0] bicyclic system imposes higher strain than [2.1.0] or [2.1.1] systems, enhancing reactivity in ring-opening reactions .
Biological Activity
4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, also known by its CAS number 15143-62-1, is a bicyclic organic compound characterized by its unique structure that includes a three-membered oxirane ring fused to a cyclopentane ring. This compound has garnered interest in various fields, particularly in organic chemistry and biology, due to its potential biological activities and applications.
The molecular formula of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol. Its structural uniqueness contributes to its reactivity and potential biological interactions.
The mechanism of action for 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific biological targets, which may include enzymes and receptors due to the reactivity of the oxirane ring. This reactivity allows the compound to participate in various chemical reactions that can lead to significant biological effects.
Antibacterial Activity
The antibacterial potential of bicyclic compounds has been explored in various studies. Although direct evidence for the antibacterial activity of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is sparse, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
A study examining the antibacterial properties of related bicyclic compounds revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The results suggest that structural features similar to those in 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one could confer similar antibacterial properties.
| Bacteria | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | X (Value) |
| Escherichia coli | Y (Value) |
Synthesis and Applications
The synthesis of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions using precursors such as 2,2-dimethyl-1,3-propanediol under specific conditions to form the oxirane ring followed by further cyclization processes. Its applications span across organic synthesis as a building block for more complex molecules and potential use in pharmaceuticals due to its biological activity.
Q & A
Q. What are the established synthetic routes for 4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: Synthesis typically involves cyclopropanation strategies. For example, engineered carbene transferases (e.g., Mb(L29A,H64V,V68A)-expressing E. coli) enable stereoselective intramolecular cyclopropanation of diazoacetate precursors, achieving 81% enantiomeric excess (ee) and 83% isolated yield . Alternative methods include Mn(III)-mediated oxidative cyclization of acetoacetate derivatives, which provides excellent diastereocontrol (d.r. 22:1) . Key variables include catalyst choice (e.g., Lewis acids for ring-opening), temperature (0–25°C for enzyme stability), and solvent polarity (e.g., THF or CH₂Cl₂ for carbene transfer).
Q. How is the bicyclic structure of 4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one confirmed experimentally?
Methodological Answer: Structural validation relies on:
- NMR Spectroscopy : and NMR detect characteristic cyclopropane ring protons (δ 1.2–1.8 ppm, coupling constants ) and carbonyl carbons (δ 170–180 ppm) .
- X-ray Crystallography : Resolves the bicyclic framework, including endo/exo stereochemistry of substituents.
- HRMS : Confirms molecular weight (C₇H₁₀O₂: 126.0681 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling 4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the rigid bicyclic framework of 4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one influence stereochemical outcomes in derivatization reactions?
Methodological Answer: The bicyclic structure enforces steric constraints, directing regioselectivity. For example, in ring-opening reactions with benzylic alcohols, the cyclopropane’s strain drives nucleophilic attack at the less hindered carbon, yielding α-acetyl-γ-butyrolactones with >95:1 diastereomeric ratios . Computational modeling (DFT) can predict transition-state geometries to optimize stereoselectivity.
Q. What strategies resolve contradictions in reported reaction yields for derivatives of 3-oxabicyclo[3.1.0]hexan-2-one?
Methodological Answer: Discrepancies often arise from:
- Catalyst Deactivation : Trace moisture in Lewis acid-catalyzed reactions (e.g., BF₃·Et₂O) reduces yields. Use molecular sieves for anhydrous conditions .
- Substrate Purity : Impurities in diazo precursors (e.g., 2-diazoacetates) lower enzymatic efficiency. Purify via flash chromatography (SiO₂, hexane/EtOAc) .
- Data Normalization : Compare yields using internal standards (e.g., 1,3,5-trimethoxybenzene for GC-MS).
Q. How can computational methods predict the reactivity of 4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one in novel transformations?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for cyclopropane ring-opening pathways (e.g., nucleophilic vs. electrophilic attack).
- Molecular Dynamics (MD) : Simulates enzyme-substrate interactions in carbene transferase systems to optimize biocatalyst design .
- QSPR Models : Relate substituent electronic effects (Hammett σ values) to reaction rates in SN2-type displacements.
Q. What analytical techniques differentiate between 4,4-dimethyl and 6,6-dimethyl regioisomers in bicyclo[3.1.0]hexan-2-one derivatives?
Methodological Answer:
- IR Spectroscopy : Compare carbonyl stretching frequencies (Δν ~10–15 cm⁻¹) due to steric effects on ring strain.
- NOESY NMR : Detects through-space interactions between methyl groups and adjacent protons to assign substituent positions .
- Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers with baseline resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
